
1-(4-Phenoxyphenyl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Phenoxyphenyl)butan-1-amine is an organic compound with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol . This compound is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to a butan-1-amine chain. It is primarily used in research and development settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenoxyphenyl)butan-1-amine typically involves the following steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a haloalkane with an amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(4-Phenoxyphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
1-(4-Phenoxyphenyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The exact mechanism of action for 1-(4-Phenoxyphenyl)butan-1-amine is not well-documented. like other amines, it may interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can influence various molecular pathways and biological processes.
相似化合物的比较
Similar Compounds
1-(4-Methoxyphenyl)butan-1-amine: Similar structure but with a methoxy group instead of a phenoxy group.
1-(4-Chlorophenyl)butan-1-amine: Contains a chlorine atom instead of a phenoxy group.
1-(4-Nitrophenyl)butan-1-amine: Contains a nitro group instead of a phenoxy group.
Uniqueness
1-(4-Phenoxyphenyl)butan-1-amine is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various research applications.
属性
分子式 |
C16H19NO |
|---|---|
分子量 |
241.33 g/mol |
IUPAC 名称 |
1-(4-phenoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C16H19NO/c1-2-6-16(17)13-9-11-15(12-10-13)18-14-7-4-3-5-8-14/h3-5,7-12,16H,2,6,17H2,1H3 |
InChI 键 |
CHDHZIACYPQLDY-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C1=CC=C(C=C1)OC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanol](/img/structure/B13174671.png)
![Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174679.png)
![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol](/img/structure/B13174686.png)

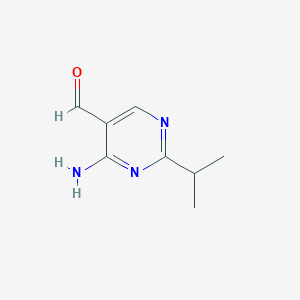
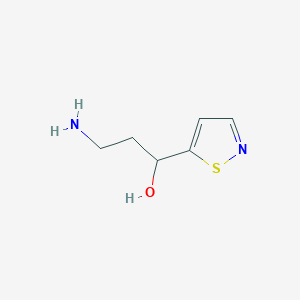
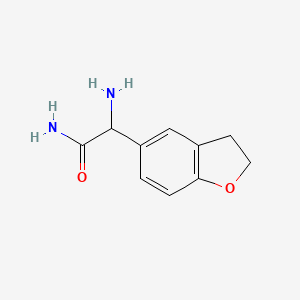

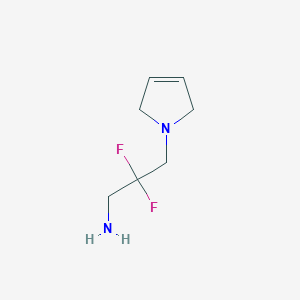
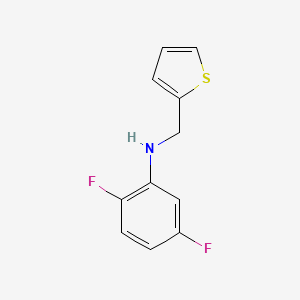
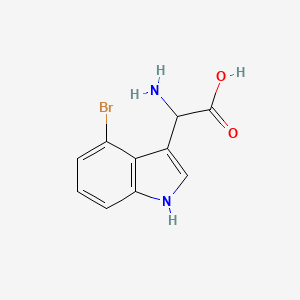
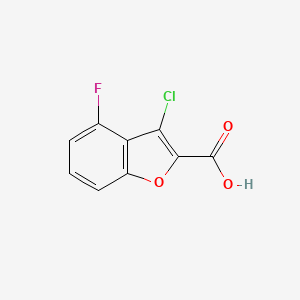
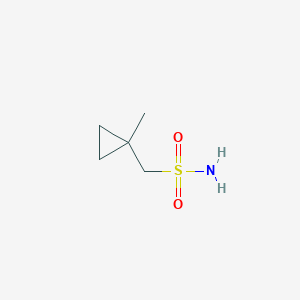
![2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine](/img/structure/B13174755.png)
